Technical Guide: Chemical Architecture and Utility of 6-(2-bromoacetyl)pyridazin-3(2H)-one
Technical Guide: Chemical Architecture and Utility of 6-(2-bromoacetyl)pyridazin-3(2H)-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
In modern drug discovery, the rapid assembly of complex, target-specific molecular architectures relies heavily on versatile, bifunctional building blocks. 6-(2-bromoacetyl)pyridazin-3(2H)-one (CAS: 1688629-01-7) represents a highly strategic scaffold[1][2]. It seamlessly integrates the pharmacologically privileged pyridazin-3(2H)-one core with a synthetically malleable α -bromoketone moiety. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic synthesis, and downstream applications in generating bis-heterocyclic drug candidates.
Chemical Architecture & Physical Properties
Understanding the intrinsic reactivity of this compound requires a structural deconstruction. The molecule possesses two distinct reactive domains:
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The α -Bromoketone: This moiety is an exceptionally strong electrophile. The adjacent carbonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the α -carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the attached pyridazinone ring further exacerbates this electrophilicity.
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The Pyridazin-3(2H)-one Core: A stable, aromatic lactam that serves as a versatile pharmacophore capable of participating in robust hydrogen-bonding networks[3].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 6-(2-bromoacetyl)pyridazin-3(2H)-one |
| CAS Number | 1688629-01-7 |
| Molecular Formula | C6H5BrN2O2 |
| Molecular Weight | 217.02 g/mol |
| Appearance | Crystalline solid (typical for α -bromoketones) |
| Key Functional Groups | α -Bromoketone, Lactam (Pyridazinone) |
| Reactivity Profile | Strong Electrophile, H-bond Donor (N-H) & Acceptor (C=O) |
Synthetic Methodology & Protocol
From an application science perspective, the synthesis of 6-(2-bromoacetyl)pyridazin-3(2H)-one must be tightly controlled to prevent poly-halogenation. The standard approach involves the α -bromination of [4].
Causality of Experimental Choices: The choice of glacial acetic acid as the solvent is not merely for solubility; it actively facilitates the protonation of the carbonyl oxygen. This lowers the activation energy for enolization—the rate-determining step in acid-catalyzed halogenation. The addition of catalytic HBr accelerates this enol formation, while the strict temperature control (40°C) prevents the formation of dibrominated byproducts.
Self-Validating Protocol: A robust protocol must be self-validating. Here, reaction progress is monitored via LC-MS. The disappearance of the starting material ( m/z 139 [M+H]+) and the appearance of a 1:1 isotopic doublet at m/z 217 and 219 [M+H]+ provides unambiguous, real-time confirmation of successful mono-bromination.
Step-by-Step Experimental Workflow
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 6-acetylpyridazin-3(2H)-one in glacial acetic acid to achieve a 0.5 M concentration.
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Activation: Add a catalytic amount of 48% aqueous HBr (0.05 eq) to initiate enolization.
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Bromination: Add a solution of liquid bromine (Br₂, 1.05 eq) in acetic acid dropwise over 30 minutes. Maintain the internal temperature strictly at 40°C.
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Validation: Stir for 2 hours. Validate completion via LC-MS to ensure the 1:1 bromine isotopic signature ( m/z 217/219) is dominant.
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Quenching: Pour the reaction mixture into ice-cold water. Causality: The sudden drop in temperature and solubility drives rapid crystallization, halting any further electrophilic aromatic substitution or over-bromination.
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Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid, and dry under high vacuum.
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Purification: Recrystallize from an ethanol/water mixture to achieve >95% purity.
Experimental workflow for the synthesis of 6-(2-bromoacetyl)pyridazin-3(2H)-one.
Applications in Drug Discovery
The utility of 6-(2-bromoacetyl)pyridazin-3(2H)-one lies in its ability to bridge two critical areas of medicinal chemistry:
1. The Pyridazinone Pharmacophore: The pyridazin-3(2H)-one ring is a in drug design[3][5]. It acts as an excellent bioisostere for amides, phenols, and pyrimidines. Its structural geometry allows it to serve as both a hydrogen-bond donor (via the N-H) and a hydrogen-bond acceptor (via the C=O), while the aromatic system engages in π−π stacking with target protein residues[3]. This scaffold is a cornerstone in the development of cardiovascular agents (e.g., PDE3 inhibitors like levosimendan) and oncology drugs (e.g., PARP inhibitors)[6][7].
2. Bis-Heterocyclic Assembly via Hantzsch Thiazole Synthesis: The α -bromoketone is the classic precursor for the Hantzsch thiazole synthesis. By reacting 6-(2-bromoacetyl)pyridazin-3(2H)-one with various thioamides or thioureas, medicinal chemists can rapidly generate libraries of 2-amino-thiazol-4-yl-pyridazinones. These bis-heterocyclic compounds are highly valued in screening libraries, such as those targeting for thromboembolic disorders[8][9].
Bifunctional utility of 6-(2-bromoacetyl)pyridazin-3(2H)-one in drug discovery.
Handling, Stability, and Storage
To maintain the integrity of the α -bromoketone, strict storage protocols must be adhered to:
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Degradation Pathways: α -Bromoketones are highly susceptible to hydrolysis when exposed to atmospheric moisture, slowly converting into the corresponding α -hydroxyketones, which poisons downstream coupling reactions.
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Storage Conditions: The compound must be stored at -20°C under a strictly inert atmosphere (argon or dry nitrogen).
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Safety: The compound is a potent alkylating agent and is typically lachrymatory. It must be handled in a certified fume hood with appropriate personal protective equipment (PPE) to prevent skin sensitization or respiratory irritation.
References
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ChemSrc. "6-(2-bromoacetyl)pyridazin-3(2H)-one Physical and Chemical Properties". ChemSrc Database.[Link]
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Asif, M., et al. "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer". Future Medicinal Chemistry (2024).[Link]
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Cignarella, G., et al. "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview". Molecules (2025).[Link]
- Quan, M. L., et al. "Nitrogen containing heterobicycles as factor xa inhibitors".
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